3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine

Description

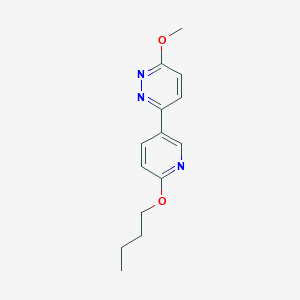

3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine (CAS: 1333222-27-7, molecular formula: C₁₄H₁₇N₃O₂) is a pyridazine derivative featuring a methoxy group at the 6-position of the pyridazine ring and a butoxy-substituted pyridine moiety at the 3-position .

Properties

CAS No. |

1333222-27-7 |

|---|---|

Molecular Formula |

C14H17N3O2 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

3-(6-butoxypyridin-3-yl)-6-methoxypyridazine |

InChI |

InChI=1S/C14H17N3O2/c1-3-4-9-19-13-7-5-11(10-15-13)12-6-8-14(18-2)17-16-12/h5-8,10H,3-4,9H2,1-2H3 |

InChI Key |

LNXODROHAZZDAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC=C(C=C1)C2=NN=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine typically involves the coupling of a pyridine derivative with a pyridazine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives of the pyridine and pyridazine rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Sulfamethoxypyridazine (CAS: 80-35-3)

- Structure: 4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide (C₁₁H₁₂N₄O₃S).

- Key Features : Contains a sulfonamide group linked to the methoxypyridazine core.

- Properties :

- Applications : Broad-spectrum sulfa drug targeting bacterial dihydropteroate synthase .

- Comparison : Unlike 3-(6-butoxypyridin-3-yl)-6-methoxypyridazine, Sulfamethoxypyridazine’s sulfonamide group introduces polarity and antibacterial functionality. The butoxy substituent in the former enhances lipophilicity, likely shifting applications from antimicrobials to areas requiring lipid membrane penetration .

6-Methoxypyridazine-3-carboxylic Acid

- Structure : Carboxylic acid substituent at the 3-position of methoxypyridazine (C₆H₆N₂O₃).

- Key Features : Acidic functional group enabling salt formation and coordination chemistry.

- Properties :

- Applications : Intermediate in synthesizing agrochemicals or metal-chelating agents.

- Comparison : The butoxy group in this compound reduces solubility in aqueous media but improves compatibility with organic matrices, favoring applications in hydrophobic environments .

3-(Difluoromethyl)-6-methoxypyridazine

- Structure : Difluoromethyl group at the 3-position of methoxypyridazine (C₆H₆F₂N₂O).

- Key Features : Electronegative difluoromethyl group enhances metabolic stability.

- Properties :

- Synthesis : Derived from 6-methoxypyridazine-3-carbaldehyde via difluoromethylation .

- This contrasts with the butoxy group’s role in enhancing lipophilicity .

3-(Methylthio)-6-methoxypyridazine

- Structure : Methylthio (-SMe) substituent at the 3-position (C₆H₈N₂OS).

- Key Features : Thioether group with moderate electron-withdrawing effects.

- Properties :

- Comparison: The methylthio group’s smaller size and higher reactivity contrast with the butoxy group’s steric bulk and stability.

Key Research Findings

- Synthetic Challenges : Asymmetric synthesis of sulfinyl pyridazines (e.g., 3-phenyl-6-methoxypyridazine) failed with Sharpless/Kagan methods but succeeded using Andersen’s chiral auxiliaries, highlighting substituent-dependent strategies .

- Reactivity Trends : The butoxy group’s steric bulk may hinder certain reactions (e.g., nucleophilic substitutions) compared to smaller groups like methylthio or carboxylic acid .

- Biological Implications: Sulfamethoxypyridazine’s sulfonamide group is critical for targeting bacterial enzymes, whereas lipophilic groups (butoxy, difluoromethyl) may optimize pharmacokinetics in non-antimicrobial contexts .

Biological Activity

3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial activity, cytotoxic effects, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridazine core with substituents that may influence its biological activity. Its structure can be represented as follows:

This molecular formula suggests that the compound contains functional groups that could interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Similar compounds within the pyridazine family have demonstrated efficacy against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.

Cytotoxic Effects

In addition to its antimicrobial properties, preliminary studies have shown that this compound may exhibit cytotoxic effects on certain cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of this compound on various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated a dose-dependent inhibition of cell viability, with IC50 values as follows:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 25 | |

| MCF-7 | 30 | |

| A549 | 20 |

These findings highlight the potential of this compound as a lead for anticancer drug development.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial growth and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.